Diethyl [1-(dimethylamino)propan-2-yl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is a chemical compound with the molecular formula C9H17NO4. It is also known as diethyl 2-(dimethylamino)malonate. This compound is of interest due to its unique structure, which includes both ester and amine functional groups, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylaminoisopropanol. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with dimethylaminoisopropanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Solvents: Ethanol, methanol, dichloromethane
Acids: Hydrochloric acid, sulfuric acid
Major Products
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Scientific Research Applications
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [1-(dimethylamino)propan-2-yl]propanedioate involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The ester groups also make it susceptible to hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Dimethylaminoisopropanol: Contains the dimethylamino group but lacks the ester functionality, limiting its use in ester-based reactions.
Uniqueness
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is unique due to the presence of both ester and dimethylamino groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Properties
CAS No. |
63673-88-1 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
diethyl 2-[1-(dimethylamino)propan-2-yl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-6-16-11(14)10(12(15)17-7-2)9(3)8-13(4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
RKWJRCMDBOPRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)CN(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.